molecular formula C16H18O3 B041139 Broussonin B CAS No. 73731-86-9

Broussonin B

Cat. No.: B041139
CAS No.: 73731-86-9
M. Wt: 258.31 g/mol
InChI Key: CJJJQWAYMRTLJT-UHFFFAOYSA-N
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Description

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is an organic compound with the molecular formula C10H12O4. It is known for its significant role in various chemical and biological processes. This compound is characterized by the presence of both hydroxy and methoxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methoxyphenylpropionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Properties

IUPAC Name

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJJQWAYMRTLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Colorless needles; mp 88-89° C.; UV (MeOH) λmax (log ε) 266 (3.11), 239 (3.10) nm; IR (NaCl) γmax 3335, 2954, 1614, 1508, 1456 cm−1; 1H NMR (CD3OD, 300 MHz) δ 1.76 (2H, m, H-2), 2.49 (4H, m, H-1 and H-3), 3.74 (3H, s, OCH3), 6.29 (1H, dd, J=2.4 and 8.1 Hz, H-5′), 6.38 (1H, d, J=2.4 Hz, H-3′), 6.68 (2H, d, J=8.5 Hz, H-3″), 6.86 (1H, d, J=8.1 Hz, H-6′), 6.98 (2H, d, J=8.5 Hz, H-2″); 13C NMR (CD3OD, 75 MHz) δ 30.3 (C-1), 33.5 (C-2), 35.8 (C-3), 55.6 (OCH3), 99.7 (C-3′), 107.5 (C-5′), 116.0 (C-3″), 122.8 (C-1′), 130.3 (C-2″), 131.1 (C-6′), 134.8 (C-1″), 156.1 (C-4″), 157.6 (C-4′), 159.6 (C-2′); EIMS m/z 258 (M+, 52), 151 (18), 137 (100), 134 (20), 107 (48).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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